(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one
Description
The compound (2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one is an α,β-unsaturated ketone (enone) featuring a pyrrolidinyl group at the 1-position and a 4-(2-methylpropyl)phenyl substituent at the 3-position. This structure combines a conjugated enone system with aromatic and aliphatic moieties, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-14(2)13-16-7-5-15(6-8-16)9-10-17(19)18-11-3-4-12-18/h5-10,14H,3-4,11-13H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGTICIJKJDCX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between a suitable aldehyde and a ketone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
(2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(2-methylpropyl)phenyl]-1-pyrrolidinylprop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, functional groups, and inferred properties.
Structural Analogs with Modified Aromatic or Heterocyclic Groups
Key Observations :
- The pyrrolidinyl group in the target compound introduces basicity and hydrogen-bonding capacity, which are absent in ACI-INT-546 .
- 3FP’s diazenyl group may confer unique reactivity (e.g., isomerization or redox activity) compared to the target compound’s simpler enone system .
Pharmaceutical Impurities with Shared Substituents
lists impurities from pharmaceutical analysis, such as 3-[4-(2-methylpropyl)phenyl]propanoic acid (Imp. F) and 1-[4-(2-methylpropyl)phenyl]ethanone (Imp. E). These compounds lack the enone-pyrrolidinyl framework but retain the 4-(2-methylpropyl)phenyl group. Key differences include:
- Imp. F: Propanoic acid substituent increases acidity and water solubility compared to the enone system .
- Imp.
Enone Derivatives with Varied Aromatic Systems
The compound (2E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one () features dihydroxyphenyl and phenyl groups.
Hypothesized Property Trends
- Lipophilicity : ACI-INT-546 > Target compound > 3FP > dihydroxyphenyl derivative .
- Solubility : Dihydroxyphenyl derivative > 3FP > Target compound > ACI-INT-546 .
- Reactivity : The diazenyl group in 3FP may increase susceptibility to light-induced reactions, while the pyrrolidinyl group in the target compound could facilitate intermolecular interactions .
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